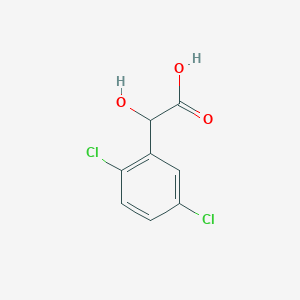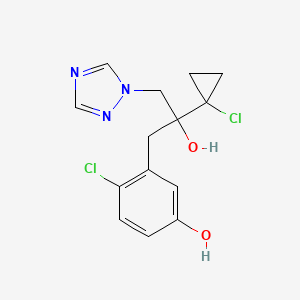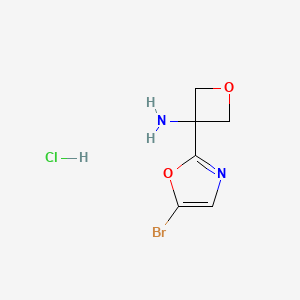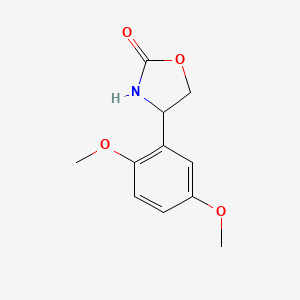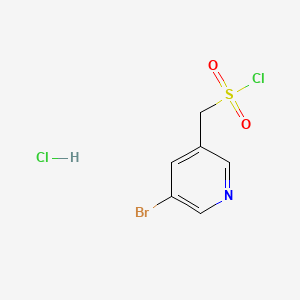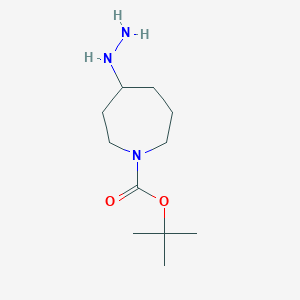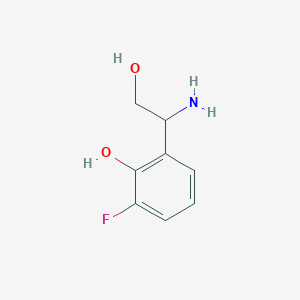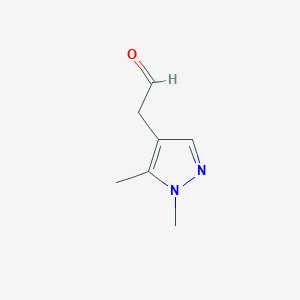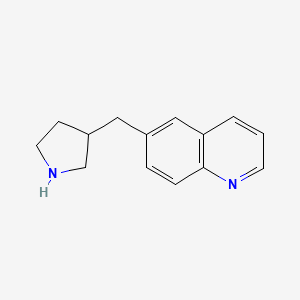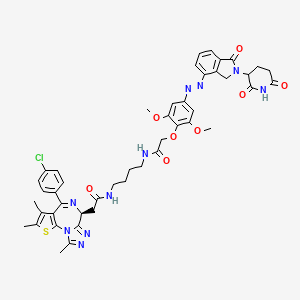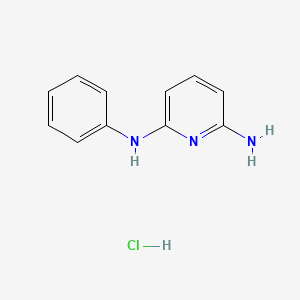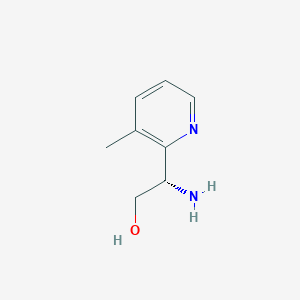
(S)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an aminoethanol side chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-methylpyridine.
Step 1: The 3-methylpyridine undergoes a bromination reaction to introduce a bromine atom at the 2-position.
Step 2: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Step 3: The resulting intermediate is further reacted with an epoxide to introduce the ethanol side chain, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol side chain, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxides or ketones.
Reduction: Products may include reduced pyridine derivatives or amines.
Substitution: Products may include substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain may form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
- (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol
- (2S)-2-amino-2-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the compound’s properties and reactivity.
- Chirality: The (2S) configuration imparts specific stereochemical properties that can influence the compound’s interactions with biological targets.
- Functional Groups: The presence of both an amino and an ethanol group allows for diverse chemical reactivity and potential applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
ABADXXDXWTVRAN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](CO)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


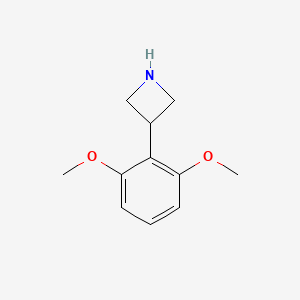
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

